1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science . This compound, in particular, has shown significant potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides
Scientific Research Applications
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to the disruption of cell membrane integrity and ultimately cell death . Additionally, it may interact with other enzymes and proteins, affecting various biological processes .
Comparison with Similar Compounds
1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole. These compounds share similar antifungal properties but differ in their chemical structures and specific applications . For example:
Fluconazole: Known for its broad-spectrum antifungal activity and is commonly used to treat systemic fungal infections.
Itraconazole: Has a wider spectrum of activity compared to fluconazole and is used to treat various fungal infections.
Voriconazole: Known for its effectiveness against Aspergillus species and is used in the treatment of invasive aspergillosis.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of triazole derivatives in scientific research and medicine .
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
HVLSGIAVKZQFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)N2C=NC=N2 |
Origin of Product |
United States |
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